REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]([C:16](OCC)=[O:17])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:7]([CH:6]([CH2:4][OH:3])[CH2:16][OH:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2.3.4.5.6|
|
Name
|
compound
|
Quantity
|
72.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C(C)CCCCCCC)C(=O)OCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pure product was recrystallised from light petrol/ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCC)C(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |